molecular formula C8H9ClN2O4S B2516732 2-chloro-N-ethyl-5-nitrobenzenesulfonamide CAS No. 477482-96-5

2-chloro-N-ethyl-5-nitrobenzenesulfonamide

Cat. No.: B2516732
CAS No.: 477482-96-5
M. Wt: 264.68
InChI Key: TVULLNWMGXZRMJ-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (CAS: 477482-96-5) is a sulfonamide derivative characterized by a nitro group at the 5-position, a chlorine substituent at the 2-position, and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₈H₈ClN₃O₄S, with a molecular weight of 286.68 g/mol. This compound is synthesized via the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3) with ethylamine, followed by purification . Sulfonamides are renowned for their pharmacological versatility, including antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

2-chloro-N-ethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVULLNWMGXZRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-chlorobenzenesulfonamide followed by N-ethylationIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-ethyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . Major products formed from these reactions include derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-ethyl-5-nitrobenzenesulfonamide is under investigation for its potential as a therapeutic agent due to its ability to interact with biological targets. Notably, it has shown promise in:

  • Antimicrobial Activity : The compound exhibits properties that may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary studies suggest that it may have effects on cancer cell lines, warranting further research into its mechanisms of action.

Biological Studies

Research indicates that this compound interacts with proteins involved in metabolic pathways. These interactions can influence enzymatic activities and cellular responses. Its nitro group can undergo reduction to form reactive intermediates, which may lead to various biological effects including enzyme inhibition or disruption of cellular processes.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in:

  • Dyes and Pigments Production : Its unique structural features make it suitable for synthesizing various industrial chemicals.
  • Chemical Intermediates : It serves as a building block in the synthesis of more complex organic compounds.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects comparable to established antibiotics such as penicillin G and ciprofloxacin. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a new therapeutic agent .

Anticancer Research

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis in specific cancer types. Further investigations are required to elucidate its mechanism of action and potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below highlights structural variations and key physicochemical parameters among 2-chloro-N-ethyl-5-nitrobenzenesulfonamide and related compounds:

Compound Name Substituents (Position) Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
This compound Cl (2), NO₂ (5), N-ethyl C₈H₈ClN₃O₄S 477482-96-5 286.68 High purity (98%); intermediate lipophilicity
2-Chloro-5-nitrobenzenesulfonyl chloride Cl (2), NO₂ (5), SO₂Cl C₆H₃Cl₂NO₄S 4533-95-3 256.06 Reactive precursor for sulfonamide synthesis
2-Methyl-5-nitrobenzenesulfonamide CH₃ (2), NO₂ (5) C₇H₈N₂O₄S N/A 216.21 Intermolecular N–H⋯O hydrogen bonding
2-Chloro-N-(2,4-dimethylphenyl)-5-nitrobenzenesulfonamide Cl (2), NO₂ (5), N-(2,4-dimethylphenyl) C₁₄H₁₃ClN₂O₄S N/A 356.83 Bulky aromatic substituent enhances steric hindrance
2-Chloro-N-ethyl-5-(methylsulfonyl)benzenesulfonamide Cl (2), SO₂CH₃ (5), N-ethyl C₉H₁₂ClNO₄S₂ 540517-91-7 329.84 Enhanced metabolic stability due to sulfone group

Key Observations :

  • N-Substituent Effects : The ethyl group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., 2,4-dimethylphenyl in ) reduce solubility but may improve target binding specificity.
Antimicrobial Activity
  • Target Compound : Exhibits moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL), likely due to sulfonamide-mediated folate pathway inhibition.
  • 2-Methyl-5-nitrobenzenesulfonamide : Shows weaker antimicrobial activity (MIC: >128 µg/mL for both strains), attributed to reduced electrophilicity from the methyl group.
  • N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide : Demonstrates potent antitumor activity (IC₅₀: 8.2 µM against HeLa cells), highlighting the role of bromine and cyclopropyl groups in enhancing cytotoxicity.
Anti-inflammatory Activity
  • Target Compound : Moderate COX-2 inhibition (IC₅₀: 45 µM), comparable to 2-methyl derivatives but less potent than indomethacin (IC₅₀: 0.1 µM).
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide : A structurally distinct sulfonamide with dual sulfamoyl and benzamide groups, showing enhanced anti-inflammatory effects (IC₅₀: 12 µM).

Biological Activity

2-Chloro-N-ethyl-5-nitrobenzenesulfonamide (CAS No. 477482-96-5) is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a chloro group, an ethyl substituent, and a nitro group attached to a benzenesulfonamide moiety. These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, which can lead to antimicrobial and anticancer effects.
  • Reactive Intermediates Formation : The reduction of the nitro group can yield reactive intermediates that interact with cellular macromolecules, potentially inducing cytotoxicity.
  • Disruption of Cellular Processes : By interfering with normal cellular functions, the compound may exhibit therapeutic effects against certain diseases.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

Bacterial StrainInhibition Percentage (%)Concentration (µg/mL)
Staphylococcus aureus80.6950
Klebsiella pneumoniae79.4650

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (a breast cancer cell line). The mechanism involves increasing annexin V-FITC positive cells, indicating early apoptosis:

Treatment Concentration (IC50)Early Apoptosis (%)Late Apoptosis (%)
IC5010.2Significant increase
2 × IC5017.2Significant increase

This suggests that the compound may be a candidate for further development in cancer therapy .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study highlighted the compound's ability to inhibit carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The IC50 values ranged from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II .
  • Cytotoxicity Assays : In vitro assays on various human cancer cell lines demonstrated that structural modifications influenced cytotoxic potency. Compounds related to this compound showed IC50 values ranging from 2.38 to 8.13 µM against different cancer types .
  • Pharmacokinetic Properties : Predictive ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity) suggest favorable pharmacokinetic profiles for derivatives of this compound, enhancing its potential as a drug candidate .

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